molecular formula C10H10N2O2S B6246463 methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate CAS No. 1024388-72-4

methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate

Cat. No. B6246463
CAS RN: 1024388-72-4
M. Wt: 222.3
InChI Key:
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Description

Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate (MAMTP) is a synthetic compound that has recently been used in a variety of scientific research applications. It is a derivative of thieno[2,3-b]pyridine-2-carboxylic acid, a compound known for its antioxidant and anti-inflammatory properties. MAMTP has been used in studies to investigate the potential therapeutic effects of thieno[2,3-b]pyridine-2-carboxylic acid and its derivatives, as well as to investigate the mechanisms of action of these compounds.

Scientific Research Applications

Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate has been used in a variety of scientific research applications. It has been used in studies to investigate the potential therapeutic effects of thieno[2,3-b]pyridine-2-carboxylic acid and its derivatives, as well as to investigate the mechanisms of action of these compounds. methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate has also been used in studies of the effects of oxidative stress on cellular physiology, as well as in studies of the effects of environmental toxins on human health.

Mechanism of Action

Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate is believed to act as an antioxidant, scavenging reactive oxygen species (ROS) and reducing oxidative stress. It is also believed to act as an anti-inflammatory agent, reducing inflammation and tissue damage. Additionally, methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory compounds.
Biochemical and Physiological Effects
methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce oxidative stress and inflammation. Additionally, it has been shown to reduce the production of pro-inflammatory compounds, such as prostaglandins and leukotrienes. It has also been shown to reduce the levels of certain cytokines, such as interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate has several advantages for use in laboratory experiments. It is relatively stable and can be easily synthesized from commercially available starting materials. Additionally, it has been shown to have a variety of beneficial biochemical and physiological effects. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, so it must be dissolved in an organic solvent prior to use. Additionally, it is not very stable in the presence of light and heat, so it must be stored in a dark, cool place.

Future Directions

Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate has a variety of potential future directions for research. It could be further investigated for its potential therapeutic effects, such as its ability to reduce oxidative stress and inflammation. Additionally, it could be used to investigate the mechanisms of action of other thieno[2,3-b]pyridine-2-carboxylic acid derivatives. Additionally, it could be used to study the effects of oxidative stress on cellular physiology and the effects of environmental toxins on human health. Finally, it could be used to investigate the potential of thieno[2,3-b]pyridine-2-carboxylic acid derivatives as potential therapeutic agents.

Synthesis Methods

Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate can be synthesized from thieno[2,3-b]pyridine-2-carboxylic acid and methylamine hydrochloride. The reaction is carried out in a basic medium, such as aqueous sodium hydroxide, and proceeds via a nucleophilic substitution reaction. The reaction is typically carried out at room temperature, and the resulting product is a white solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate involves the reaction of 3-amino-4-methylthiophene-2-carboxylic acid with methyl 2-bromo-3-pyridinecarboxylate in the presence of a base to form the desired product.", "Starting Materials": [ "3-amino-4-methylthiophene-2-carboxylic acid", "methyl 2-bromo-3-pyridinecarboxylate", "base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 3-amino-4-methylthiophene-2-carboxylic acid (1.0 equiv) and base (2.0 equiv) in a suitable solvent (e.g. DMF, DMSO) and stir for 30 minutes at room temperature.", "Step 2: Add methyl 2-bromo-3-pyridinecarboxylate (1.1 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization to obtain methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate as a white solid." ] }

CAS RN

1024388-72-4

Product Name

methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate

Molecular Formula

C10H10N2O2S

Molecular Weight

222.3

Purity

95

Origin of Product

United States

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